molecular formula C17H17N3O2 B2611145 N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide CAS No. 1808838-30-3

N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide

Cat. No.: B2611145
CAS No.: 1808838-30-3
M. Wt: 295.342
InChI Key: BIVSBXFBWQGGDM-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its presence in many biologically active molecules, making it a subject of interest in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, followed by the introduction of the cyanocyclobutyl and methoxy groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of large-scale reactors, precise control of reaction conditions such as temperature and pressure, and purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide can be compared to other quinoline derivatives, such as:

    N-(1-cyanocyclobutyl)benzamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide: Another related compound with variations in the substituents, affecting its reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and the resulting properties.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-20(17(11-18)8-3-9-17)16(21)15-6-4-12-10-13(22-2)5-7-14(12)19-15/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVSBXFBWQGGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC2=C(C=C1)C=C(C=C2)OC)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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